MFCD09057660

Beschreibung

Based on analogous MDL entries (e.g., CAS 1046861-20-4, CAS 1761-61-1), it is likely a boronic acid derivative or aromatic compound with applications in catalysis, organic synthesis, or materials science . Such compounds often serve as ligands or intermediates in transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity . Key parameters for characterization may include molecular weight, solubility, and logP values, which are critical for predicting bioavailability and synthetic utility .

Eigenschaften

Molekularformel |

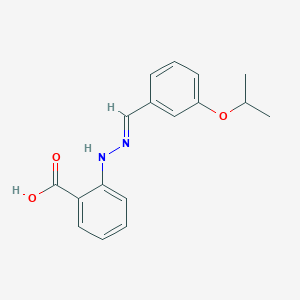

C17H18N2O3 |

|---|---|

Molekulargewicht |

298.34 g/mol |

IUPAC-Name |

2-[(2E)-2-[(3-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid |

InChI |

InChI=1S/C17H18N2O3/c1-12(2)22-14-7-5-6-13(10-14)11-18-19-16-9-4-3-8-15(16)17(20)21/h3-12,19H,1-2H3,(H,20,21)/b18-11+ |

InChI-Schlüssel |

CEMNPFCKYQTCBW-WOJGMQOQSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O |

Isomerische SMILES |

CC(C)OC1=CC=CC(=C1)/C=N/NC2=CC=CC=C2C(=O)O |

Kanonische SMILES |

CC(C)OC1=CC=CC(=C1)C=NNC2=CC=CC=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of MFCD09057660 typically involves the reaction of 3-isopropoxybenzaldehyde with hydrazinobenzoic acid under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

MFCD09057660 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydrazino group, with reagents such as alkyl halides or acyl chlorides, forming substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

MFCD09057660 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Wirkmechanismus

The mechanism by which MFCD09057660 exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed that the hydrazino group plays a crucial role in its reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares MFCD09057660 with three structurally or functionally similar compounds, inferred from evidence on boronic acids and aromatic derivatives:

Key Findings:

Structural Similarities :

- MFCD09057660 and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas and weights, suggesting analogous roles in palladium-catalyzed reactions .

- 4-Bromobenzaldehyde differs in functional group (aldehyde vs. boronic acid) but retains bromine for electrophilic substitution .

Functional Contrasts :

- Bioavailability : MFCD09057660’s logP (2.15) indicates moderate lipophilicity, enhancing membrane permeability compared to 2-(4-nitrophenyl)benzimidazole (logP 1.64) .

- Synthetic Utility : The higher synthetic accessibility score of 4-Bromobenzaldehyde (2.63) suggests easier scalability than MFCD09057660 (2.07) .

Safety Profiles :

- All compounds carry H302 (oral toxicity), but 2-(4-nitrophenyl)benzimidazole poses additional inhalation risks (H335), limiting industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.